molecular formula C22H15NO3 B13755806 6-Phenoxy-2-phenylquinoline-4-carboxylic acid CAS No. 1160264-22-1

6-Phenoxy-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13755806
CAS No.: 1160264-22-1
M. Wt: 341.4 g/mol
InChI Key: PAAWWBHGYWCNIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxy-2-phenylquinoline-4-carboxylic acid typically involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline used as a ligand and proton source .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxy-2-phenylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

6-Phenoxy-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can affect the acetylation levels of histone proteins, leading to changes in gene expression and cellular functions . This mechanism is particularly relevant in the context of cancer research, where HDAC inhibitors are being explored as potential therapeutic agents.

Comparison with Similar Compounds

6-Phenoxy-2-phenylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1160264-22-1

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

6-phenoxy-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25)

InChI Key

PAAWWBHGYWCNIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O

Origin of Product

United States

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